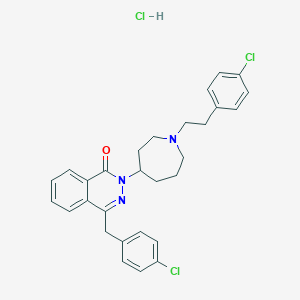

1(2H)-Phthalazinone, 2-(1-(2-(4-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-chlorophenyl)methyl)-, monohydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La dicloxacilline est un antibiotique β-lactame à spectre étroit appartenant à la classe des pénicillines. Elle est principalement utilisée pour traiter les infections causées par des bactéries Gram-positives sensibles, en particulier celles produisant de la bêta-lactamase, comme Staphylococcus aureus . La dicloxacilline est connue pour sa résistance à la pénicillinase, une enzyme qui inactive de nombreuses autres pénicillines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La dicloxacilline est synthétisée par un processus en plusieurs étapes impliquant la formation du cycle β-lactame et l'attachement de la chaîne latérale isoxazolyle. La synthèse commence généralement par la préparation de l'acide 6-aminopénicillanique (6-APA), qui est ensuite acylé avec le chlorure d'acide approprié pour former le produit final .

Méthodes de production industrielle : La production industrielle de dicloxacilline implique une fermentation à grande échelle pour produire du 6-APA, suivie d'étapes de synthèse chimique pour attacher la chaîne latérale isoxazolyle. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : La dicloxacilline subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : La dicloxacilline peut être hydrolysée par des acides ou des bases forts, conduisant à la rupture du cycle β-lactame.

Oxydation et réduction : La dicloxacilline est relativement stable dans des conditions oxydantes et réductrices, mais des conditions extrêmes peuvent entraîner une dégradation.

Substitution : La dicloxacilline peut subir des réactions de substitution, en particulier au niveau du cycle isoxazolyle

Réactifs et conditions courantes :

Hydrolyse : Acides ou bases forts, températures élevées.

Oxydation : Agents oxydants comme le peroxyde d'hydrogène.

Réduction : Agents réducteurs comme le borohydrure de sodium.

Principaux produits formés :

Hydrolyse : Dérivés de l'acide pénicilloïque.

Oxydation et réduction : Divers produits de dégradation selon les conditions

Applications De Recherche Scientifique

La dicloxacilline a un large éventail d'applications en recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les antibiotiques β-lactames et leurs interactions avec les enzymes.

Biologie : Employée dans des études sur les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques.

Médecine : Utilisée pour traiter les infections causées par des staphylocoques produisant de la pénicillinase, notamment les infections cutanées, la pneumonie et l'ostéomyélite

Industrie : Utilisée dans l'industrie pharmaceutique pour la production de formulations antibiotiques

5. Mécanisme d'action

La dicloxacilline exerce son effet bactéricide en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie aux protéines de liaison à la pénicilline (PBP) situées à l'intérieur de la paroi cellulaire bactérienne, inhibant la troisième et dernière étape de la synthèse de la paroi cellulaire. Cela conduit à la lyse cellulaire et à la mort de la bactérie . La dicloxacilline est stable contre l'hydrolyse par une variété de bêta-lactamases, notamment les pénicillinases .

Composés similaires :

- Oxacilline

- Cloxacilline

- Flucloxacilline

- Nafcilline

Comparaison : La dicloxacilline est similaire aux autres pénicillines résistantes à la pénicillinase comme l'oxacilline, la cloxacilline et la flucloxacilline. Elle est unique en termes de pharmacocinétique et de spectre d'activité. La dicloxacilline présente une incidence plus faible d'effets indésirables hépatiques graves par rapport à la flucloxacilline, mais une incidence plus élevée d'effets indésirables rénaux . Elle est également considérée comme interchangeable avec la flucloxacilline en termes d'activité antibactérienne et d'indications .

Mécanisme D'action

Dicloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis. This leads to cell lysis and death of the bacterium . Dicloxacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases .

Comparaison Avec Des Composés Similaires

- Oxacillin

- Cloxacillin

- Flucloxacillin

- Nafcillin

Comparison: Dicloxacillin is similar to other penicillinase-resistant penicillins like oxacillin, cloxacillin, and flucloxacillin. it is unique in its pharmacokinetics and spectrum of activity. Dicloxacillin has a lower incidence of severe hepatic adverse effects compared to flucloxacillin but a higher incidence of renal adverse effects . It is also considered interchangeable with flucloxacillin in terms of antibacterial activity and indications .

Propriétés

Numéro CAS |

110406-41-2 |

|---|---|

Formule moléculaire |

C29H30Cl3N3O |

Poids moléculaire |

542.9 g/mol |

Nom IUPAC |

2-[1-[2-(4-chlorophenyl)ethyl]azepan-4-yl]-4-[(4-chlorophenyl)methyl]phthalazin-1-one;hydrochloride |

InChI |

InChI=1S/C29H29Cl2N3O.ClH/c30-23-11-7-21(8-12-23)15-18-33-17-3-4-25(16-19-33)34-29(35)27-6-2-1-5-26(27)28(32-34)20-22-9-13-24(31)14-10-22;/h1-2,5-14,25H,3-4,15-20H2;1H |

Clé InChI |

NFLFLIMLTBODCP-UHFFFAOYSA-N |

SMILES |

C1CC(CCN(C1)CCC2=CC=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |

SMILES canonique |

C1CC(CCN(C1)CCC2=CC=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |

Synonymes |

1(2H)-Phthalazinone, 2-(1-(2-(4-chlorophenyl)ethyl)hexahydro-1H-azepin -4-yl)-4-((4-chlorophenyl)methyl)-, monohydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.